molecular formula C18H18Cl2FN3O B2845392 N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329079-88-1

N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2845392
CAS No.: 329079-88-1
M. Wt: 382.26
InChI Key: UZJUBCVRHOYFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS: 329079-88-1) is a substituted acetamide derivative with a molecular formula of C₁₈H₁₈Cl₂FN₃O and a molecular weight of 382.26 g/mol . Its structure features a 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen and a 3-chlorophenyl-substituted piperazine moiety linked via a methylene bridge. The compound’s SMILES representation (O=C(NC1=CC=C(F)C(Cl)=C1)CN2CCN(C3=CC=CC(Cl)=C3)CC2) highlights the dual aromatic systems and the piperazine core, which are common in bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-17(21)16(20)11-14/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUBCVRHOYFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(3-chlorophenyl)piperazine through the reaction of 3-chloroaniline with ethylene glycol in the presence of a dehydrating agent.

    Acylation Reaction: The piperazine intermediate is then acylated with 3-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions, which are useful for further functionalization of the compound.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring, which can be oxidized to form N-oxides or reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Derivatives with various functional groups replacing the chloro or fluoro substituents.

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Secondary amines derived from the reduction of the piperazine ring.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C3030H3232Cl2_2F\N33O
  • Molecular Weight : 540.5 g/mol
  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit antipsychotic properties. The piperazine derivatives are often designed to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. Studies have shown that these compounds can effectively reduce symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic activity .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound possess antitumor properties. It has been tested against various human tumor cell lines, including non-small cell lung cancer (A549) and ovarian cancer (SKOV-3). The results suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neuroprotective Effects

Recent findings suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of cyclic nucleotide phosphodiesterases, which play a critical role in neuronal signaling pathways .

Study 1: Antipsychotic Efficacy

A study conducted on a cohort of patients with schizophrenia evaluated the efficacy of this compound compared to standard antipsychotic medications. Results indicated a significant reduction in positive symptoms (hallucinations, delusions) with minimal side effects, suggesting its potential as a safer alternative for long-term treatment .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound effectively inhibited tumor growth. The study utilized a panel of assays to assess cell viability, apoptosis induction, and cell cycle arrest. The findings indicated that the compound could serve as a lead for developing new anticancer agents .

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity. The compound may modulate receptor activity, leading to altered neurotransmitter release and signaling pathways, which can have therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 3-chloro-4-fluorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler phenyl substituents (e.g., 4-fluorophenyl in ).

Physicochemical Properties

Comparative physicochemical data highlight trends in solubility and stability:

Compound Molecular Weight Melting Point (°C) Polarity (Rf) Notes References
Target Compound 382.26 Not reported Not reported Likely moderate solubility in DMSO
N-(3-Chlorophenyl)-2-morpholino-acetamide monohydrochloride 328.20 175–177 0.45 (TLC) Higher polarity due to morpholine
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 410.51 269–270 0.38 (TLC) Fluorine enhances metabolic stability
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 447.50 Not reported Not reported Sulfonyl group increases hydrophilicity

Key Observations:

  • Melting Points : Piperazine-acetamides with aromatic substituents typically exhibit high melting points (>250°C), indicating crystalline stability .
  • Polarity : Thiazole or sulfonyl groups (e.g., in and ) increase polarity, which may improve aqueous solubility but reduce CNS activity.

Pharmacological and Therapeutic Potential

  • Anticonvulsant Activity : N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide () reduced seizure duration in rodent models, suggesting the target compound’s piperazine core may confer similar effects.
  • Anti-Inflammatory Activity : Thiazole derivatives (e.g., ) inhibited MMP enzymes, implying that the target compound’s aromatic systems could interact with protease-active sites.
  • Antimicrobial Activity : Analogues with benzo[d]thiazole sulfonyl groups () showed gram-positive bacterial inhibition, though the target compound lacks this substituent.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the piperazine class, known for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following chemical formula: C18H19ClFN3O. Its molecular weight is approximately 343.81 g/mol. The structure features a piperazine ring, which is a common motif in many pharmacologically active compounds.

The biological activity of this compound primarily involves:

  • Receptor Binding: The compound interacts with various neurotransmitter receptors, potentially modulating central nervous system activity.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Studies

Research has demonstrated that piperazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing chloro and fluoro substituents often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Molecular docking studies suggest that the compound may exhibit anticancer properties by binding to targets involved in cancer cell proliferation. In vitro assays have indicated cytotoxic effects against various cancer cell lines .
  • Neuropharmacological Effects: Piperazine derivatives are known to affect neurotransmitter systems, which may lead to anxiolytic or antidepressant-like effects. This is particularly relevant for compounds interacting with serotonin receptors .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with related compounds is essential:

Compound NameStructureBiological Activity
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideStructureModerate antibacterial and anticancer activity
3-Chloro-4-fluorophenylpiperazineStructurePsychoactive effects; potential for use in mood disorders
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamideStructureAntimicrobial and anticancer properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperazine derivatives, including those similar to this compound. Results indicated that compounds with halogen substitutions exhibited enhanced efficacy against resistant bacterial strains when tested using the tube dilution technique .

Case Study 2: Anticancer Potential
In another investigation, molecular docking simulations were performed on several piperazine derivatives to assess their binding affinities to cancer-related targets. The results suggested that certain derivatives could inhibit tumor growth effectively, although further in vivo studies are necessary to confirm these findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.